molecular formula C₂K₂N₂O₄ B033237 1,2-Diazenedicarboxylic acid CAS No. 4910-62-7

1,2-Diazenedicarboxylic acid

Cat. No. B033237
CAS RN: 4910-62-7
M. Wt: 118.05 g/mol
InChI Key: USVVENVKYJZFMW-ONEGZZNKSA-N
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Description

1,2-Diazenedicarboxylic acid represents a class of organic compounds characterized by the presence of a diazene (diimide, N=N) linkage flanked by carboxylic acid groups on adjacent carbons. This structure suggests reactivity and properties that are distinct from other organic compounds, potentially offering unique chemical behaviors and applications.

Synthesis Analysis

Although specific synthesis routes for 1,2-Diazenedicarboxylic acid were not identified, analogous compounds are typically synthesized through reactions involving diazo compounds and carboxylic acid precursors. For example, enantioselective synthesis involving NHC-catalyzed cycloaddition with diazenedicarboxylates is a method that could be adapted for synthesizing similar structures (Huang, Chen, & Ye, 2009).

Molecular Structure Analysis

The molecular structure of diazenedicarboxylic acid derivatives often involves coordination with metals to form complexes, suggesting that 1,2-diazenedicarboxylic acid could serve as a ligand in coordination chemistry to create polymers or frameworks with luminescent or magnetic properties (Yang et al., 2007).

Chemical Reactions and Properties

Reactions involving diazenedicarboxylic acid derivatives often exploit the reactivity of the diazene group, including its role in cross-linking proteins, which could imply applications in materials science or biochemistry for 1,2-diazenedicarboxylic acid (Mas, Buczyłko, & Kochman, 1979).

Scientific Research Applications

Reduction and Oxidation Processes in Cells:

  • Diamide has been used to study the non-mitochondrial reducing capacity in Ehrlich ascites tumor cells. It indirectly reacts with glutathione and NAD(P)H, affecting the cellular reducing capacity and regeneration. Glucose addition restored the regenerative power of cells affected by diamide (Biaglow & Nygaard, 1973).
  • Another study found that diamide is not specific to glutathione in nucleated mammalian cells, as it also reacts with protein-bound SH groups and reduced pyridine nucleotides (Harris & Biaglow, 1972).

Protein Kinase Inhibition:

Radioresistance and Radiosensitization:

  • It has been used to study glutathione's role in cellular function and radioresistance. Diamide acts as a radiosensitizer of hypoxic cells by altering the survival curve and increasing yields of radiation-induced DNA damage (Harris, 1979).

Hemoglobin Thiol Group Reactivity:

  • Studies with diamide in red blood cells have shown differences in glutathione oxidation and hemoglobin reactivity between human and rat cells, providing insights into the reactivity of exposed, reactive thiol groups in proteins (Kosower, Kosower, & Koppel, 1977).

Protein Cross-Linking:

  • Diamide derivatives have been explored for protein cross-linking, with varying degrees of reactivity with free–SH groups and effects on protein activity (Mas, Buczyłko, & Kochman, 1979).

Glutathione Oxidizing and Recovery in Cells:

  • Diamide oxidizes glutathione in nucleated mammalian cells to disulfide, with complete reversibility and without impairing cell division and growth (Harris, Allen, & Teng, 1971).

Influence on Radiotherapy:

  • Its role in radiosensitization of hypoxic mammalian cells through mechanisms involving DNA has been investigated, providing a model for understanding chemical radiosensitization (Harris, Koch, Power, & Biaglow, 1977).

properties

IUPAC Name

(E)-carboxyiminocarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVVENVKYJZFMW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N=NC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(/N=N/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diazenedicarboxylic acid

CAS RN

4910-62-7
Record name Potassium azodicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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